6-chloro-7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one
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Overview
Description
6-chloro-7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by the presence of a chromen-2-one core structure substituted with chloro, fluorophenyl, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one typically involves multi-step organic reactions. One common method includes the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials such as 6-chlorochromen-2-one and 4-fluorophenylacetic acid.
Esterification: The 4-fluorophenylacetic acid is esterified to form the corresponding ester.
Condensation: The ester is then condensed with 6-chlorochromen-2-one under basic conditions to form the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and efficiency, often utilizing automated reactors and continuous flow systems. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
6-chloro-7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.
Reduction: Reduction reactions can be performed to modify the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
6-chloro-7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-chloro-7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-7-[(2-chloro-6-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one
- 6-chloro-4-(2-fluorophenyl)-2-methylquinazoline
- 2-(2-chloro-6-fluorophenyl)ethylamine hydrochloride
Uniqueness
6-chloro-7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one stands out due to its specific substitution pattern, which imparts unique chemical and biological properties
Properties
Molecular Formula |
C23H14ClFO4 |
---|---|
Molecular Weight |
408.8 g/mol |
IUPAC Name |
6-chloro-7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-phenylchromen-2-one |
InChI |
InChI=1S/C23H14ClFO4/c24-19-10-18-17(14-4-2-1-3-5-14)11-23(27)29-21(18)12-22(19)28-13-20(26)15-6-8-16(25)9-7-15/h1-12H,13H2 |
InChI Key |
OZLDBAVAPFTSOY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)OC3=CC(=C(C=C23)Cl)OCC(=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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